tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate

Description

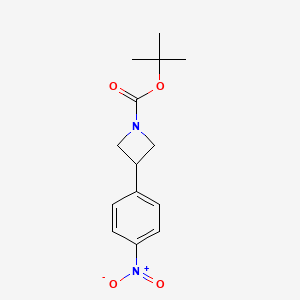

tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate (CAS: 883901-62-0) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The tert-butyl carbamate group at position 1 provides steric protection and modulates solubility, while the 4-nitrophenyl substituent at position 3 introduces strong electron-withdrawing effects. This compound is utilized as a building block in pharmaceutical and agrochemical synthesis, particularly in reactions requiring regioselective functionalization . Its molecular formula is C₁₄H₁₈N₂O₄, with a molecular weight of 278.3 g/mol.

Properties

IUPAC Name |

tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-8-11(9-15)10-4-6-12(7-5-10)16(18)19/h4-7,11H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAFGVYPCOAQQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate typically involves the reaction of 3-(4-nitrophenyl)azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Oxidation: The azetidine ring can be oxidized to form more complex structures.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Hydrochloric acid, sodium hydroxide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Reduction: 3-(4-aminophenyl)azetidine-1-carboxylate.

Substitution: 3-(4-nitrophenyl)azetidine-1-carboxylic acid.

Oxidation: Various oxidized derivatives of the azetidine ring.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can enhance bioactivity against various diseases, including cancer and inflammatory conditions.

Biological Studies

The compound can serve as a chemical probe to study biological processes. For instance, its interaction with specific proteins can be analyzed to understand mechanisms of action in cellular pathways.

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of specialty polymers and materials with tailored properties, such as improved thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of this compound derivatives. The results indicated that certain modifications to the compound significantly enhanced its cytotoxicity against breast cancer cell lines, demonstrating its potential as a lead compound in drug development.

| Compound Variant | IC50 (µM) | Cell Line |

|---|---|---|

| Original Compound | 25 | MCF-7 |

| Modified Variant A | 10 | MCF-7 |

| Modified Variant B | 5 | MCF-7 |

Case Study 2: Biological Probing

In another investigation, the compound was used to probe the activity of bromodomain proteins. The findings suggested that it selectively inhibited BET bromodomains, which are implicated in various cancers, thus highlighting its utility in target identification and validation.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the azetidine ring can interact with biological macromolecules, potentially altering their function. The tert-butyl ester group can enhance the compound’s stability and solubility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azetidine Ring

tert-Butyl 3-(1-Hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h)

- Structure : Features a 4-methoxyphenyl group (electron-donating) at position 2 and a hydroxybutyl chain at position 3.

- Properties: The methoxy group enhances solubility in polar solvents compared to nitro groups.

- Synthesis : Prepared via regioselective reactions with a 42% yield, purified by preparative HPLC .

tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(morpholin-4-yl)azetidine-1-carboxylate (4h–4k)

- Structure : Contains a morpholine ring (basic, polar) and an ester group at position 3.

- Properties : Morpholine increases water solubility and metabolic stability. The ester group allows further derivatization (e.g., hydrolysis to carboxylic acids).

- Characterization : Confirmed via HRMS (e.g., [M+H]⁺ = 405.2384) and NMR, with yields ranging from 64% to 83% .

tert-Butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate

- Structure : Replaces the 4-nitrophenyl group with a 4-nitropyridinyl moiety.

- The nitro group retains electron-withdrawing effects.

- Applications: Potential intermediate in kinase inhibitor synthesis .

Functional Group Modifications

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8)

- Structure : Bromoethyl substituent at position 3.

- Reactivity : The bromine atom serves as a leaving group, enabling nucleophilic substitutions (e.g., Suzuki couplings).

- Physicochemical Properties : Molecular weight = 264.16 g/mol; LogP = 2.15 (indicative of moderate lipophilicity) .

Fluorinated Derivatives (e.g., tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate)

Comparative Data Table

Research Findings and Implications

- Electronic Effects : The 4-nitrophenyl group in the target compound reduces electron density on the azetidine ring, favoring electrophilic substitutions at specific positions. In contrast, methoxy or morpholine substituents increase electron density, altering reaction pathways .

- Biological Activity : Fluorinated analogs exhibit improved blood-brain barrier penetration compared to nitro derivatives, making them preferable for CNS drug development .

- Synthetic Utility : Bromoethyl and ester-containing derivatives are versatile intermediates for further functionalization, whereas nitro groups are typically reduced to amines for bioactive molecule synthesis .

Biological Activity

tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate (CAS No. 883901-62-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₈N₂O₄

- Molecular Weight : 278.30 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Binding : It can bind to receptors that modulate signaling pathways, influencing processes such as cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins, suggesting a potential role as an anticancer agent .

Antimicrobial Properties

The compound has shown antimicrobial activity against several bacterial strains. In vitro tests indicated that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating inflammatory diseases .

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO |

| Stability | Stable under normal conditions |

| Melting Point | Not specified |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Study : A study assessed the cytotoxic effects of this compound on various cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent activity .

- Antimicrobial Testing : In vitro assays demonstrated that the compound inhibited growth in E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced swelling and lower levels of inflammatory markers compared to controls .

Q & A

Basic: What are the typical synthetic routes for tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate?

Answer:

The synthesis involves multi-step procedures:

Azetidine Ring Formation : Azetidine rings are typically synthesized via cyclization of β-amino alcohols or via [2+2] cycloaddition reactions under photochemical conditions.

Functionalization : The 4-nitrophenyl group is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling, depending on precursor availability. The tert-butyl ester group is added using Boc-protection reagents like di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .

Optimization : Reaction conditions (e.g., anhydrous solvents like THF/DMF, temperatures of 0–25°C) are critical to minimize side reactions such as nitro group reduction or azetidine ring strain-induced decomposition .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

Key optimizations include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity for nitrophenyl group introduction, while THF is preferred for Boc protection to avoid side reactions .

- Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions, with ligand choice (e.g., SPhos) critical for steric control .

- Workup Strategies : Acidic aqueous washes (pH 4–5) remove unreacted nitroaromatic precursors, while column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >95% purity .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR verify azetidine ring integrity (e.g., characteristic triplet for N-CH₂ at δ ~3.5–4.5 ppm) and nitrophenyl substitution (aromatic protons at δ ~7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected for C₁₄H₁₇N₂O₄: 283.1056) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>98% by area under the curve) .

Advanced: How does the 4-nitrophenyl substituent influence the compound’s reactivity in further functionalization?

Answer:

The electron-withdrawing nitro group:

- Activates the Aromatic Ring : Facilitates SNAr reactions at the meta position, enabling substitution with nucleophiles (e.g., amines, thiols) .

- Limits Reductive Conditions : Hydrogenation of the nitro group to an amine requires careful catalyst selection (e.g., Pd/C under H₂ at 30 psi) to avoid azetidine ring opening .

- Enhances Stability : The nitro group reduces electron density on the azetidine ring, mitigating undesired ring-opening via nucleophilic attack .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential dust inhalation risks.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., kinases) by analyzing hydrogen bonding with the azetidine nitrogen and π-π stacking with the nitrophenyl group .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, with RMSD <2 Å indicating robust binding .

- QSAR Studies : Correlate nitro group position with inhibitory activity against cancer cell lines (e.g., IC₅₀ trends in MCF-7 vs. HepG2) .

Advanced: How can researchers resolve contradictions in reported biological activities of similar azetidine derivatives?

Answer:

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) to control for protocol variability .

- Structural Re-Evaluation : Confirm stereochemistry (e.g., via X-ray crystallography) to rule out enantiomer-specific effects .

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 μM) to exclude false positives from off-target interactions .

Basic: What are the proposed applications of this compound in medicinal chemistry?

Answer:

- Kinase Inhibitors : The azetidine scaffold mimics purine-binding motifs in ATP-binding pockets .

- Anticancer Agents : Nitro groups induce oxidative stress in cancer cells, synergizing with ROS-generating therapies .

- Protease Substrates : The tert-butyl ester acts as a cleavable probe for enzyme activity assays .

Advanced: What future research directions are recommended for this compound?

Answer:

- In Vivo Pharmacokinetics : Assess oral bioavailability and blood-brain barrier penetration in rodent models .

- Mechanistic Studies : Use CRISPR-Cas9 knockout models to identify target genes/pathways .

- Derivatization Libraries : Synthesize analogs with varied substituents (e.g., replacing nitro with cyano or sulfonamide groups) to expand SAR databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.